molecular formula C9H7NO2S B1301599 3-Amino-1-benzothiophene-2-carboxylic acid CAS No. 40142-71-0

3-Amino-1-benzothiophene-2-carboxylic acid

Cat. No.: B1301599
CAS No.: 40142-71-0
M. Wt: 193.22 g/mol
InChI Key: AWUMBCKNGJAKOM-UHFFFAOYSA-N
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Description

3-Amino-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that contains a benzothiophene core with an amino group at the 3-position and a carboxylic acid group at the 2-position. Benzothiophenes are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals. The unique structure of this compound makes it a valuable compound in medicinal chemistry and organic synthesis.

Biochemical Analysis

Biochemical Properties

3-Amino-1-benzothiophene-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and inflammatory pathways. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic activity. Additionally, this compound can form complexes with certain proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. It can also affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound has been found to impact cellular metabolism by influencing the activity of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors or enzymes, leading to their inhibition or activation. This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. These findings highlight the importance of dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall bioavailability and efficacy of this compound. Additionally, the compound can affect metabolic flux and metabolite levels, thereby impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and function. For example, its interaction with membrane transporters can affect its uptake and distribution, thereby modulating its cellular effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3-Amino-1-benzothiophene-2-carboxylic acid involves the reaction of 2-fluorobenzonitriles with S-(cyanomethyl) O-ethyl carbodithionate. This reaction is carried out in the presence of a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent like DMSO (dimethyl sulfoxide). The reaction conditions are optimized to ensure the formation of the target product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis has also been explored to enhance the reaction efficiency and yield. This method involves the irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The carboxylic acid group can undergo condensation reactions to form amides and esters.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as thiols, sulfides, and thiourea are commonly used.

    Condensation Reactions: Reagents like carbodiimides and acid chlorides are used for amide and ester formation.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted benzothiophene derivatives, which can have enhanced biological activities and different physicochemical properties .

Scientific Research Applications

3-Amino-1-benzothiophene-2-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, including antimicrobial, antitumor, and antifungal agents.

    Organic Synthesis: It is used in the synthesis of complex organic molecules and heterocyclic compounds.

    Biological Research: The compound is studied for its potential biological activities and interactions with various biological targets.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a carboxylic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-amino-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUMBCKNGJAKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371649
Record name 3-Amino-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40142-71-0
Record name 3-Amino-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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